Benzeneethanimidamide

Descripción general

Descripción

Benzeneethanimidamide, also known as N-benzylacetamidine, is a chemical compound with the molecular formula C9H11N2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzeneethanimidamide can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with acetic anhydride, followed by the addition of ammonium hydroxide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of benzylamine with acetic acid in the presence of a catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity. The product is then isolated through distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Benzeneethanimidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzeneethanamide using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to form benzeneethanamine using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzeneethanamide.

Reduction: Benzeneethanamine.

Substitution: Halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Benzeneethanimidamide, a compound derived from benzene, has gained attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. Research highlights the ability of these compounds to inhibit tumor growth through various mechanisms:

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways that involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Case Study : A study published in Cancer Research demonstrated that a specific derivative of this compound significantly reduced tumor size in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .

Antimicrobial Properties

This compound has also been explored for its antimicrobial effects:

- Broad-Spectrum Activity : In vitro studies have revealed that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls .

Agrochemical Development

The potential use of this compound as an agrochemical has been investigated:

- Pesticidal Properties : Research indicates that certain derivatives demonstrate insecticidal activity against common agricultural pests, providing an alternative to traditional pesticides.

- Data Table :

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Leafhoppers | 78 | |

| Derivative C | Caterpillars | 90 |

Polymer Chemistry

This compound has been utilized in the development of novel polymers:

- Polymerization Studies : The compound serves as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties.

- Case Study : Research published in Polymer Science illustrated how incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to standard polymers .

Mecanismo De Acción

The mechanism of action of benzeneethanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound can bind to active sites of enzymes, blocking their activity and preventing the progression of biochemical reactions. This mechanism is particularly relevant in its antimicrobial and antifungal activities .

Comparación Con Compuestos Similares

Benzeneethanamide: Similar in structure but lacks the amidine group.

Benzeneethanamine: Similar in structure but lacks the amidine group.

N-benzylacetamide: Similar in structure but has an amide group instead of an amidine group

Uniqueness: Benzeneethanimidamide is unique due to its amidine functional group, which imparts distinct chemical and biological properties. This functional group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking the amidine group .

Actividad Biológica

Benzeneethanimidamide, a compound belonging to the class of benzene derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

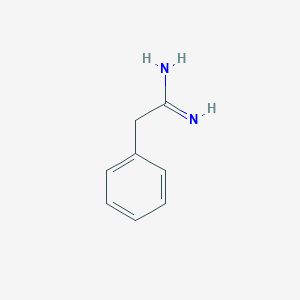

Chemical Structure and Properties

This compound is characterized by the presence of a benzene ring attached to an ethanimidamide group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of aromatic amines, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 6.72 mg/mL and 6.63 mg/mL for these strains, respectively .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.63 |

| Escherichia coli | 6.72 |

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects in preclinical models. In a study involving carrageenan-induced paw edema in rats, it significantly reduced inflammation, with a maximum inhibition rate observed at 94.69% . This suggests that the compound could be a potential candidate for developing anti-inflammatory drugs.

Cardiovascular Implications

The cardiovascular effects of this compound have been evaluated using isolated rat heart models. Research indicates that certain derivatives can influence perfusion pressure and coronary resistance. For instance, one derivative, 4-(2-aminoethyl)-benzene-sulfonamide, was shown to decrease perfusion pressure significantly compared to controls . This effect is hypothesized to result from interactions with calcium channels, which play a crucial role in vascular tone regulation.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Genotoxicity : Benzene compounds are known for their genotoxic potential, which may contribute to their carcinogenicity. This compound's structure may allow it to induce genetic damage similar to other benzene derivatives .

- Calcium Channel Modulation : The interaction with calcium channels may lead to alterations in vascular resistance and blood pressure, indicating a potential mechanism for its cardiovascular effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzene derivatives similar to this compound:

- Benzene as a Genotoxic Carcinogen : Research has established that benzene exposure is linked to leukemia and other cancers due to its genotoxic effects. A comprehensive study reviewed the mechanisms underlying benzene's carcinogenicity, emphasizing the importance of understanding structural analogs like this compound .

- Evaluation Framework for Chemical Risk : A framework developed for assessing the genotoxic risks associated with chemicals was applied to benzene. This approach underscores the necessity for robust data on exposure levels and toxicokinetics when evaluating compounds like this compound .

Propiedades

IUPAC Name |

2-phenylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCEQNHURODLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203586 | |

| Record name | Benzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-24-5 | |

| Record name | Benzeneethanimidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.